![molecular formula C11H18Cl2N2O2 B2919857 [6-[[(3S)-tetrahydrofuran-3-yl]oxymethyl]-2-pyridyl]methanamine dihydrochloride CAS No. 2227199-15-5](/img/structure/B2919857.png)

[6-[[(3S)-tetrahydrofuran-3-yl]oxymethyl]-2-pyridyl]methanamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

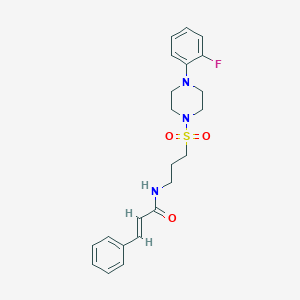

Molecular Structure Analysis

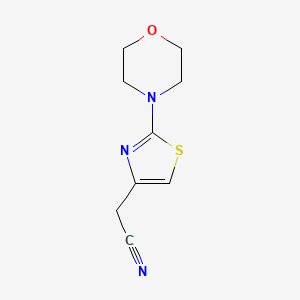

The molecular structure of (S)-(6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methanamine dihydrochloride consists of a pyridine ring linked to a tetrahydrofuran moiety via an oxygen atom. The compound is chiral, with the (S)-configuration at the chiral center .

Physical and Chemical Properties Analysis

- Toxicity : The safety information indicates that this product is not intended for human or veterinary use and is for research purposes only .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of this compound, also known as methenamine, is the urinary tract, specifically the bladder . It is used to treat or prevent bladder infections in adults and children at least 6 years old .

Mode of Action

Methenamine is an oral antiseptic agent that is converted to formaldehyde in acidified urine . This conversion results in a general antibacterial activity . In an acidic environment, methenamine is hydrolyzed to ammonia and formaldehyde . The mechanism of action is driven by the formation of bactericidal formaldehyde, which possesses nonspecific antimicrobial activity by denaturing proteins and nucleic acid of bacteria .

Biochemical Pathways

The biochemical pathway involved in the action of methenamine is the hydrolysis of the compound in an acidic environment to produce ammonia and formaldehyde . The formaldehyde then acts as a nonspecific antimicrobial agent, denaturing proteins and nucleic acids of bacteria .

Pharmacokinetics

Methenamine is administered orally and works best when the urine has a low pH and is acidic . The compound is hydrolyzed to formaldehyde and ammonia in the acidic environment of the urine . The efficacy of methenamine is dependent on the acidity of the urine, which can be influenced by diet and other medications .

Result of Action

The result of methenamine’s action is the prevention or treatment of urinary tract infections . By denaturing proteins and nucleic acids of bacteria, methenamine inhibits bacterial growth and proliferation . This leads to a reduction in the number of bacteria in the urinary tract, thereby preventing or treating urinary tract infections .

Action Environment

The action of methenamine is influenced by the acidity of the urinary environment . In an acidic environment, methenamine is hydrolyzed to ammonia and formaldehyde, which has antimicrobial activity . Therefore, the efficacy of methenamine is dependent on the acidity of the urine, which can be influenced by diet and other medications .

Eigenschaften

IUPAC Name |

[6-[[(3S)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.2ClH/c12-6-9-2-1-3-10(13-9)7-15-11-4-5-14-8-11;;/h1-3,11H,4-8,12H2;2*1H/t11-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDRZDNWHNRWOF-IDMXKUIJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OCC2=CC=CC(=N2)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1OCC2=CC=CC(=N2)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B2919775.png)

![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B2919780.png)

![N-butyl-2-(2-(4-methoxybenzyl)-1H-benzo[d]imidazol-1-yl)-N-methylacetamide](/img/structure/B2919781.png)

![N-{2-[({5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl}methyl)sulfanyl]phenyl}benzamide](/img/structure/B2919785.png)

![(2E)-2-[(2-hydroxyphenyl)methylidene]-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one](/img/structure/B2919788.png)

![3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2919790.png)